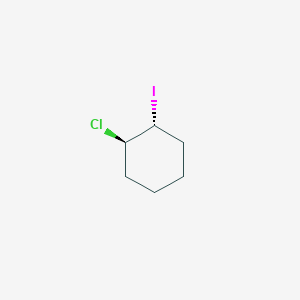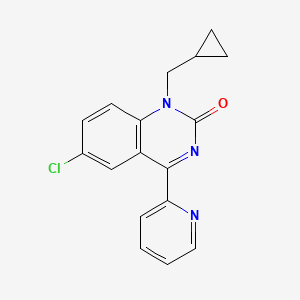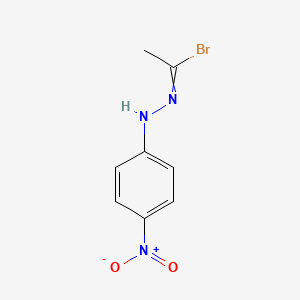
N-(4-Nitrophenyl)ethanehydrazonoyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Nitrophenyl)ethanehydrazonoyl bromide is a chemical compound that belongs to the class of hydrazonoyl halides. These compounds are characterized by the functional group –C(X):NNH– and have gained significant attention due to their wide range of biological properties, including antimicrobial, fungicidal, and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4-Nitrophenyl)ethanehydrazonoyl bromide can be synthesized through the bromination of propionaldehyde-4-nitrophenylhydrazone. This is followed by the reaction of the produced N-(4-nitrophenyl)propionohydrazonoyl bromide with acetylacetone in the presence of sodium ethoxide . Another method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Nitrophenyl)ethanehydrazonoyl bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: It participates in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrazine are frequently used.
Substitution: Reagents like sodium ethoxide and triethylamine are commonly employed.
Major Products Formed
The major products formed from these reactions include various thiadiazole derivatives, which have been evaluated for their antimicrobial activity .
Applications De Recherche Scientifique
N-(4-Nitrophenyl)ethanehydrazonoyl bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of 1,3,4-thiadiazole derivatives.
Biology: The compound and its derivatives have shown significant antimicrobial activity against bacteria like E. coli and fungi like C.
Mécanisme D'action
The mechanism of action of N-(4-Nitrophenyl)ethanehydrazonoyl bromide involves its interaction with microbial cell components, leading to the disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microbes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Nitrophenyl)acetohydrazonoyl chloride
- N-(4-Nitrophenyl)propionohydrazonoyl bromide
- N-(4-Nitrophenyl)benzohydrazonoyl chloride
Uniqueness
N-(4-Nitrophenyl)ethanehydrazonoyl bromide is unique due to its specific functional group and its ability to form a wide range of derivatives with significant antimicrobial properties.
Propriétés
Numéro CAS |
38562-65-1 |
|---|---|
Formule moléculaire |
C8H8BrN3O2 |
Poids moléculaire |
258.07 g/mol |
Nom IUPAC |
N-(4-nitrophenyl)ethanehydrazonoyl bromide |
InChI |
InChI=1S/C8H8BrN3O2/c1-6(9)10-11-7-2-4-8(5-3-7)12(13)14/h2-5,11H,1H3 |
Clé InChI |
YLJLGXZPXFDLTF-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


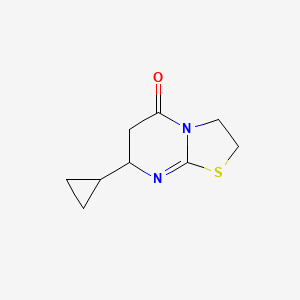
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl-](/img/structure/B14677751.png)
![1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14677759.png)

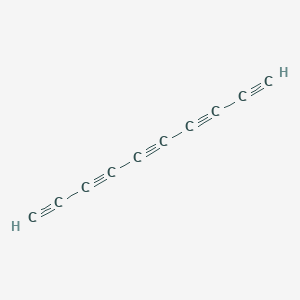
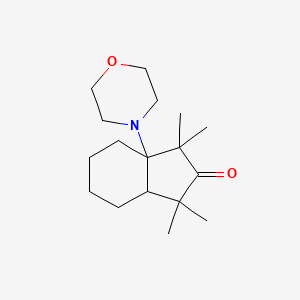

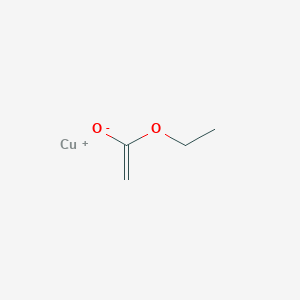

![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)

